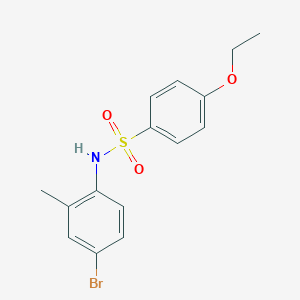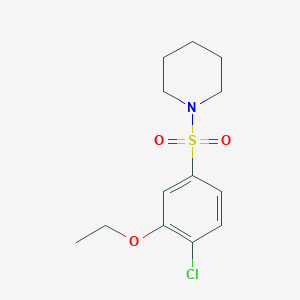
2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is a chemical compound that belongs to the family of oxoesters. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is not fully understood. However, it is believed that the compound acts as a carrier for hydrophobic drugs, improving their solubility and bioavailability. The compound may also exhibit antioxidant and anti-inflammatory properties, which can further enhance its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate can exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. Additionally, the compound has been shown to exhibit cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is its ability to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for use in lab experiments. However, the compound may exhibit limited stability under certain conditions, which can affect its efficacy and reproducibility in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate. One area of interest is the development of new drug delivery systems using the compound. Researchers could explore the use of the compound in combination with other polymers or lipids to improve drug delivery efficiency. Another area of interest is the investigation of the compound's potential as a therapeutic agent for cancer or other diseases. Research could focus on elucidating the compound's mechanism of action and optimizing its efficacy and safety in preclinical and clinical studies. Additionally, researchers could explore the use of the compound in other applications, such as in the development of new materials or sensors.
Métodos De Síntesis
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate involves the reaction between 4-methoxyphenylacetic acid and 4-methylphenylacetic acid with ethyl chloroformate. The reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate has been extensively used in scientific research for its potential applications as a drug delivery system. The compound has been shown to exhibit good solubility in water and can encapsulate hydrophobic drugs. The resulting drug-loaded particles have increased stability and bioavailability, making them suitable for use in pharmaceutical formulations.
Propiedades
Nombre del producto |
2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H20O4/c1-14-3-8-16(9-4-14)18(20)13-23-19(21)12-7-15-5-10-17(22-2)11-6-15/h3-6,8-11H,7,12-13H2,1-2H3 |
Clave InChI |
YYWZIXGHTWUEAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






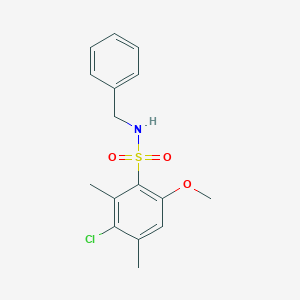
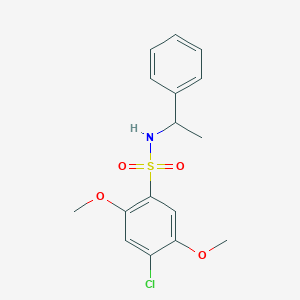
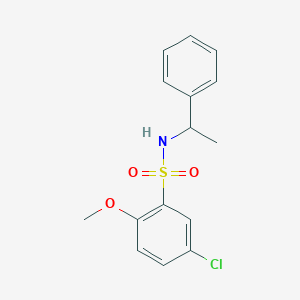



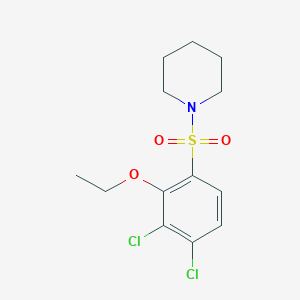

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)
